3-Acetoxy-3',5'-dimethoxybenzophenone
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Description
3-Acetoxy-3’,5’-dimethoxybenzophenone is a chemical compound with the molecular formula C17H16O5 . It is also known as 3-(3,5-Dimethoxybenzoyl)phenyl acetate .
Molecular Structure Analysis
The molecular structure of 3-Acetoxy-3’,5’-dimethoxybenzophenone consists of 37 bonds in total, including 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aromatic ketone .Scientific Research Applications
Application in the Synthesis of Target Molecules
3-Acetoxy-3',5'-dimethoxybenzophenone can be utilized in the synthesis of various target molecules. It is particularly valuable for generating carbenes, which are highly reactive intermediates in organic synthesis. These carbenes can react with different electrophilic functional groups, leading to a variety of products useful in synthetic chemistry (Warkentin, 2009).
Role in Photoreactions
This compound plays a significant role in photoreactions. It is involved in the formation of intermediates like preoxetane biradicals, which have diverse applications in photochemistry. These intermediates can further react in various ways depending on the solvent polarity, making them useful in studying photochemical processes (Boudebous, H., Košmrlj, B., Šket, B., & Wirz, J., 2007).
Contribution to Organic UV Absorbers
In the field of UV protection, derivatives of this compound are significant. They are used as organic UV absorbers, providing protection against ultraviolet radiation. These derivatives, by absorbing UV light, help in preventing damage to human skin and hair (Kumasaka, R., Kikuchi, A., & Yagi, M., 2014).
Implications in Antineoplastic Agents
Another important application is in the development of antineoplastic agents. Some derivatives of this compound have shown inhibitory activities in various cytotoxic test systems, suggesting their potential use in cancer therapy (Chang, H., Chou, T., Savaraj, N., Liu, L., Yu, C., & Cheng, C., 1999).
Photobehavior Studies
Studies on the photobehavior of compounds like this compound contribute significantly to understanding hydrogen abstraction mechanisms in different media. This research is crucial in fields like photochemistry and photobiology (Jornet, D., Tormos, R., & Miranda, M., 2011).
Use in Oxidation Reactions
This compound is instrumental in oxidation reactions, leading to the formation of dimeric compounds and substituted xanthones. Such reactions are important for creating new molecular structures with potential applications in various fields of chemistry (Kurosawa, K., Sasaki, Y., & Ikeda, M., 1973).
Properties
IUPAC Name |
[3-(3,5-dimethoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(7-14)17(19)13-8-15(20-2)10-16(9-13)21-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTLWAJBEHFPCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641676 |
Source
|
Record name | 3-(3,5-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-02-2 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl](3,5-dimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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